An In-depth Technical Guide to the Synthesis and Characterization of Thalidomide-O-PEG3-alcohol
An In-depth Technical Guide to the Synthesis and Characterization of Thalidomide-O-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Thalidomide-O-PEG3-alcohol, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols, data presentation in tabular format, and visualizations of the chemical synthesis workflow. The information herein is intended to equip researchers in medicinal chemistry and drug discovery with the necessary details to produce and verify this important chemical entity.
Introduction
Thalidomide has re-emerged as a critical molecule in drug discovery, primarily due to its function as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This activity allows for its incorporation into PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. Thalidomide-O-PEG3-alcohol is a derivative of thalidomide featuring a triethylene glycol (PEG3) linker with a terminal alcohol. This functional group provides a convenient attachment point for further chemical modification, enabling the conjugation of this Cereblon-binding moiety to a ligand for a target protein of interest. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC. This guide details a reliable synthetic route and the analytical methods required for the characterization and quality control of Thalidomide-O-PEG3-alcohol.
Synthesis of Thalidomide-O-PEG3-alcohol
The synthesis of Thalidomide-O-PEG3-alcohol is proposed to proceed via a two-step process, starting from the readily available 4-hydroxythalidomide and 2-(2-(2-chloroethoxy)ethoxy)ethanol. The synthetic workflow is depicted in the diagram below.
Caption: Synthetic workflow for Thalidomide-O-PEG3-alcohol.
Experimental Protocol: Synthesis
Materials:
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4-Hydroxythalidomide
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2-(2-(2-chloroethoxy)ethoxy)ethanol
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
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Silica gel for column chromatography
Procedure:
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To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF is added potassium carbonate (2.0 eq).
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The mixture is stirred at room temperature for 20 minutes.
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2-(2-(2-chloroethoxy)ethoxy)ethanol (1.2 eq) is added to the reaction mixture.
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The reaction is heated to 80 °C and stirred for 16 hours.
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The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
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The aqueous layer is extracted three times with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford Thalidomide-O-PEG3-alcohol as a white solid.
Characterization of Thalidomide-O-PEG3-alcohol
The structural identity and purity of the synthesized Thalidomide-O-PEG3-alcohol are confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized Thalidomide-O-PEG3-alcohol.
| Parameter | Value |
| Chemical Formula | C₁₉H₂₂N₂O₇ |
| Molecular Weight | 390.39 g/mol |
| Appearance | White to off-white solid |
| Yield | 65-75% |
| Purity (HPLC) | >98% |
| Melting Point | 145-148 °C |
Spectroscopic and Chromatographic Data
The following tables present the expected spectroscopic and chromatographic data for Thalidomide-O-PEG3-alcohol.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.10 | s | 1H | NH (glutarimide) |
| 7.65 | d, J=8.4 Hz | 1H | Ar-H |
| 7.30 | t, J=7.6 Hz | 1H | Ar-H |
| 7.15 | d, J=7.2 Hz | 1H | Ar-H |
| 5.10 | dd, J=12.8, 5.2 Hz | 1H | CH (glutarimide) |
| 4.55 | t, J=5.6 Hz | 1H | OH |
| 4.20 | t, J=4.8 Hz | 2H | O-CH₂ |
| 3.85 | t, J=4.8 Hz | 2H | O-CH₂ |
| 3.60-3.50 | m | 8H | PEG-CH₂ |
| 2.95-2.80 | m | 1H | CH₂ (glutarimide) |
| 2.60-2.50 | m | 1H | CH₂ (glutarimide) |
| 2.10-2.00 | m | 2H | CH₂ (glutarimide) |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| 172.9 | C=O (glutarimide) |
| 170.1 | C=O (glutarimide) |
| 167.5 | C=O (phthalimide) |
| 164.8 | C=O (phthalimide) |
| 155.2 | Ar-C |
| 136.4 | Ar-C |
| 131.5 | Ar-CH |
| 123.8 | Ar-C |
| 118.2 | Ar-CH |
| 115.6 | Ar-CH |
| 72.4 | O-CH₂ |
| 70.0 | O-CH₂ |
| 69.8 | O-CH₂ |
| 68.9 | O-CH₂ |
| 60.2 | CH₂-OH |
| 49.1 | CH (glutarimide) |
| 31.2 | CH₂ (glutarimide) |
| 22.1 | CH₂ (glutarimide) |
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Calculated m/z | Observed m/z |
| ESI-MS | Positive | [M+H]⁺: 391.1500 | 391.1505 |
| ESI-MS | Positive | [M+Na]⁺: 413.1319 | 413.1323 |
Table 4: HPLC Data
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time | Approximately 8.5 minutes |
Experimental Protocols: Characterization
¹H and ¹³C NMR Spectroscopy: NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in methanol and introduced into the mass spectrometer via direct infusion.
High-Performance Liquid Chromatography (HPLC): Purity is determined by reverse-phase HPLC using a C18 column. The mobile phase consists of a gradient of acetonitrile in water with 0.1% formic acid. The eluent is monitored by a UV detector at 280 nm.
Logical Relationships in Characterization
The characterization process follows a logical progression to confirm the identity and purity of the final product.
Caption: Logical workflow for product characterization.
Conclusion
This technical guide provides a detailed methodology for the synthesis and characterization of Thalidomide-O-PEG3-alcohol. The presented protocols and data are intended to serve as a valuable resource for researchers engaged in the development of PROTACs and other targeted therapeutic agents. The successful synthesis and thorough characterization of this key building block are crucial first steps in the construction of novel drug candidates.
